molecular formula C6H11F2N B1530775 5,5-Difluoro-2-methylpiperidine CAS No. 1558372-10-3

5,5-Difluoro-2-methylpiperidine

Cat. No. B1530775
M. Wt: 135.15 g/mol
InChI Key: OEHYRIXXINTFQA-UHFFFAOYSA-N
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Description

5,5-Difluoro-2-methylpiperidine, commonly referred to as DMP, is a heterocyclic compound with a molecular formula of C6H9F2N. It is a colorless, volatile liquid that has a boiling point of 95.3 °C and a melting point of -62.4 °C. DMP is used in a variety of applications, including as a starting material for the synthesis of pharmaceuticals and agrochemicals. It is also used as a solvent for organic synthesis and in the production of other organic compounds.

Scientific Research Applications

  • Sulfonamides as Terminators of Cationic Cyclisations : A study demonstrates the use of triflic acid as a catalyst for cyclisation reactions involving homoallylic sulfonamides, leading to the formation of pyrrolidines and homopiperidines. This process highlights a method for constructing polycyclic systems efficiently, which could have implications for the synthesis of molecules similar to 5,5-Difluoro-2-methylpiperidine (Haskins & Knight, 2002).

  • Thermodynamic and Kinetic Study of Heterolytic Activation of Hydrogen : Research on the activation of hydrogen by various Lewis pairs, including tetramethylpiperidine derivatives, provides insights into the reactivity and potential applications of piperidine structures in catalysis and hydrogen storage technologies. This study could indirectly relate to the applications of 5,5-Difluoro-2-methylpiperidine in similar contexts (Karkamkar et al., 2013).

  • Synthesis of Imidazo[1,2-a]pyridines : While not directly involving 5,5-Difluoro-2-methylpiperidine, this research on synthesizing imidazopyridine scaffolds using various strategies could inform methods for synthesizing and functionalizing piperidine derivatives. Such methods could be adapted for creating compounds with the 5,5-Difluoro-2-methylpiperidine structure for use in medicinal chemistry or material science (Bagdi et al., 2015).

  • Synthesis of 2-Aryl-3-hydroxymethyl-5,5-difluoropiperidines : A direct study on the synthesis of functionalized 5,5-difluoropiperidines, showcasing a strategy for creating these compounds from 2,2-difluoroglutaric anhydride. This research is particularly relevant as it explores the synthetic routes and potential applications of compounds structurally similar to 5,5-Difluoro-2-methylpiperidine, highlighting their utility as building blocks in medicinal chemistry (Moens et al., 2012).

properties

IUPAC Name

5,5-difluoro-2-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N/c1-5-2-3-6(7,8)4-9-5/h5,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHYRIXXINTFQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Difluoro-2-methylpiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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